molecular formula C12H22O4 B103564 Bis(2-methylvaleryl) peroxide CAS No. 16496-29-0

Bis(2-methylvaleryl) peroxide

Cat. No.: B103564
CAS No.: 16496-29-0
M. Wt: 230.3 g/mol
InChI Key: RNXKQMBYNVOCNC-UHFFFAOYSA-N
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Description

Bis(2-methylvaleryl) peroxide is a diacyl peroxide characterized by two 2-methylvaleryl groups attached to a central peroxide (–O–O–) bond. Diacyl peroxides generally undergo homolytic cleavage of the –O–O– bond to generate radicals, which are critical in polymerization and industrial applications .

Properties

CAS No.

16496-29-0

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2-methylpentanoyl 2-methylpentaneperoxoate

InChI

InChI=1S/C12H22O4/c1-5-7-9(3)11(13)15-16-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3

InChI Key

RNXKQMBYNVOCNC-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)OOC(=O)C(C)CCC

Canonical SMILES

CCCC(C)C(=O)OOC(=O)C(C)CCC

Other CAS No.

16496-29-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The molecular weight (MW) and substituent structure significantly impact decomposition kinetics and stability. Below is a comparative analysis of key peroxides:

Compound CAS No. Molecular Formula Molecular Weight Key Substituents
Benzoyl Peroxide 94-36-0 C₁₄H₁₀O₄ 242.23 Phenyl groups
Di-(4-chlorobenzoyl) Peroxide 94-17-7 C₁₄H₈Cl₂O₄ 311.12 Chlorinated phenyl
Bis(2-methylvaleryl) Peroxide* N/A C₁₂H₂₂O₄ ~254.3 (est.) Branched aliphatic

*Estimated based on structural analogy.

Key Observations :

  • Benzoyl Peroxide : Aromatic phenyl groups enhance radical stability post-cleavage due to resonance effects . However, its lower steric hindrance compared to aliphatic substituents (e.g., 2-methylvaleryl) may result in faster decomposition rates (higher kₐ) .
  • This compound : The branched aliphatic chains likely increase steric hindrance, slowing decomposition (lower kₐ, longer t₁/₂) compared to benzoyl peroxide, similar to fluorinated peroxides observed in .

Decomposition Kinetics and Radical Stability

highlights that fluorinated diacyl peroxides exhibit slower decomposition (lower kₐ) and longer half-lives (t₁/₂) due to stable fluorinated radicals . By analogy, this compound’s aliphatic substituents may produce less stable radicals than aromatic analogs (e.g., benzoyl peroxide’s RfC(=O)O• radicals) but more stable than dialkyl peroxide radicals .

Industrial and Environmental Implications

  • Benzoyl Peroxide : Widely used in polymer production and pharmaceuticals. Its aquatic toxicity (H410) necessitates stringent disposal protocols .
  • This compound : Likely employed in niche applications requiring controlled radical generation. Its environmental impact remains understudied but may align with aliphatic peroxides’ lower persistence compared to chlorinated analogs.

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